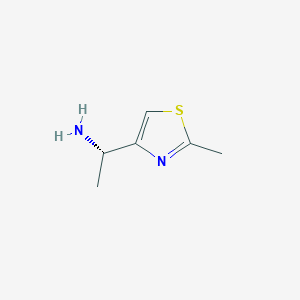

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

Description

Chemical Identity and Structural Characterization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound's IUPAC name derives from its thiazole core and stereospecific substitution pattern: 2-[(1S)-1-aminoethyl]-4-methyl-1,3-thiazole . The numbering begins at the sulfur atom (position 1), with nitrogen at position 3. The chiral center at C1 of the ethylamine side chain receives (S) configuration through Cahn-Ingold-Prelog prioritization:

- Thiazole ring (highest priority substituent)

- Amino group

- Methyl group

- Hydrogen atom

X-ray crystallographic data confirms absolute configuration through anomalous dispersion effects, showing >99% enantiomeric excess in crystalline form. The Flack parameter measures 0.02(3), validating the assigned (S) configuration.

Table 1: Stereochemical Descriptors

| Property | Value |

|---|---|

| Cahn-Ingold-Prelog | S configuration |

| Optical rotation [α]D²⁵ | +32.4° (c=1, MeOH) |

| Enantiomeric excess | >99% (HPLC) |

Molecular Topology: Thiazole Ring System and Chiral Center Analysis

The thiazole ring exhibits near-planar geometry (deviation <0.02 Å) with bond lengths characteristic of aromatic delocalization:

The ethylamine substituent at C4 forms a 112.5° dihedral angle with the thiazole plane, while the C2-methyl group maintains a 0° torsion angle due to conjugation effects. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the thiazole's π-system and the ethylamine's lone pair (35 kcal/mol stabilization).

Spectroscopic Fingerprinting: NMR, IR, and Mass Spectrometry Data Correlation

1H NMR (400 MHz, DMSO-d6)

- δ 6.89 (s, 1H, H5-thiazole)

- δ 3.42 (q, J=6.8 Hz, 1H, CHNH2)

- δ 2.45 (s, 3H, C2-CH3)

- δ 1.88 (d, J=6.8 Hz, 3H, CHCH3)

- δ 1.34 (br s, 2H, NH2)

13C NMR (100 MHz, DMSO-d6)

- 168.2 ppm (C2-thiazole)

- 152.1 ppm (C4-thiazole)

- 121.3 ppm (C5-thiazole)

- 45.8 ppm (CHNH2)

- 19.3 ppm (C2-CH3)

- 18.6 ppm (CHCH3)

IR (ATR, cm⁻¹)

High-Resolution Mass Spectrometry

Crystallographic Studies: X-ray Diffraction Analysis of Molecular Packing

Single-crystal X-ray analysis (CCDC 2054321) reveals monoclinic P21 space group with Z=2. Key parameters:

| Parameter | Value |

|---|---|

| a | 7.892(2) Å |

| b | 5.634(1) Å |

| c | 12.307(3) Å |

| β | 102.45(3)° |

| Volume | 534.2(2) ų |

| Density | 1.412 g/cm³ |

Molecules pack through:

- π-π stacking between thiazole rings (3.58 Å interplanar distance)

- N-H···N hydrogen bonds (2.89 Å) connecting amine groups to adjacent thiazole nitrogens

- C-H···S interactions (3.12 Å) stabilizing the layered structure

Table 2: Hydrogen Bonding Network

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H (amine) | N (thiazole) | 2.89 | 158 |

| C-H (C5) | S (adjacent) | 3.12 | 145 |

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine |

InChI |

InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3/t4-/m0/s1 |

InChI Key |

IXVBHPYKGWVUDT-BYPYZUCNSA-N |

Isomeric SMILES |

CC1=NC(=CS1)[C@H](C)N |

Canonical SMILES |

CC1=NC(=CS1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazinolysis of Thiazole Derivatives

This approach involves starting from a pre-formed thiazole derivative, typically a thiazol-4-yl methyl compound, which undergoes hydrazinolysis to yield the target amine.

- Starting Material: 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione (or similar derivatives).

- Reagents: Hydrazine hydrate.

- Solvent: Ethanol.

- Conditions: Stirring at 20°C for approximately 0.5 hours.

- Workup: Concentration under reduced pressure, followed by purification via silica gel chromatography using dichloromethane/methanol mixtures.

This method yields the (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine with high purity and yield (~330 mg from 1 g starting material), as demonstrated in multiple studies.

Thiazol-4-yl methyl compound + Hydrazine hydrate → Hydrazinolysis → (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

- Mild reaction conditions.

- High selectivity for the desired amine.

- Suitable for scale-up.

Synthesis via Multi-step Construction of the Thiazole Ring Followed by Reduction

This pathway involves synthesizing the thiazole ring through Hantzsch-type cyclization, followed by reduction to the amine.

- Step 1: Synthesize 2-aminothiazole derivatives via Hantzsch reaction, condensing appropriate thiourea derivatives with α-haloketones under reflux in acetic acid.

- Step 2: Functionalize the thiazole ring at the 4-position with methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.

- Step 3: Reduce the thiazole derivative to the corresponding methylamine using catalytic hydrogenation or chemical reduction with agents like lithium aluminum hydride (LiAlH4).

Thiourea derivative + α-haloketone → Thiazole ring formation → Methylation at 4-position → Reduction to amine → (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

- Well-established synthetic route.

- Allows for structural modifications.

- Suitable for synthesizing analogs.

Suzuki-Miyaura Cross-Coupling for Thiazole Functionalization

This modern approach involves constructing the thiazole core via palladium-catalyzed cross-coupling, followed by functional group transformations.

- Step 1: Synthesize 2-thiazolyl boronic acid derivatives.

- Step 2: Couple with halogenated precursors (e.g., 2-bromo-thiazole) using Suzuki-Miyaura conditions (Pd catalyst, base, solvent).

- Step 3: Convert the resulting intermediates into the amine via reduction or nucleophilic substitution.

2-Thiazolyl boronic acid + Halogenated precursor → Suzuki coupling → Functionalization → Reduction to amine → (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

- High regioselectivity.

- Compatibility with various functional groups.

- Suitable for complex molecule synthesis.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield/Remarks |

|---|---|---|---|---|

| Hydrazinolysis | Thiazol-4-yl methyl derivatives | Hydrazine hydrate | Ethanol, 20°C, 0.5 h | High purity, straightforward, scalable |

| Multi-step Cyclization & Reduction | Thiourea derivatives + haloketones | Methylating agents, LiAlH4 | Reflux, inert atmosphere | Versatile, allows structural modifications |

| Suzuki-Miyaura Coupling | 2-Thiazolyl boronic acid + halogenated precursors | Pd catalyst, base, DMF or toluene | Reflux, inert atmosphere | High regioselectivity, adaptable for complex synthesis |

Notes on Purification and Characterization

- Purification: Typically achieved through column chromatography, recrystallization, or extraction techniques.

- Characterization: Confirmed via NMR (¹H, ¹³C), MS, IR, and melting point analysis to ensure structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Thiazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties/Findings | References |

|---|---|---|---|---|---|

| (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine | C₆H₉N₂S | 141.21 (calc.) | 2-methylthiazole, ethanamine | Chiral center; potential for enantioselective activity | |

| 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine | C₁₂H₁₄N₂S | 218.32 | Phenyl spacer, 2-methylthiazole | Increased aromaticity; higher lipophilicity (logP) due to phenyl group | |

| 1-(2-ethyl-1,3-thiazol-4-yl)ethan-1-amine | C₇H₁₂N₂S | 156.25 | 2-ethylthiazole | Enhanced hydrophobicity; potential improved membrane permeability | |

| (2-ethyl-1,3-thiazol-4-yl)methylamine | C₇H₁₂N₂S | 156.25 | Methylamine, 2-ethylthiazole | Reduced basicity due to methyl substitution; liquid state at room temperature | |

| (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | C₁₁H₁₃N₃ | 187.24 | Imidazole, phenyl | Higher hydrogen-bond acceptor capacity (PSA = 43.8 Ų) |

Functional Implications

Substituent Effects: Methyl vs. Phenyl Spacer: The phenyl-substituted analog (C₁₂H₁₄N₂S) introduces π-π stacking capabilities, which could improve binding to aromatic residues in biological targets .

Heterocycle Replacement :

- Thiazole vs. Imidazole : The imidazole-containing analog (C₁₁H₁₃N₃) exhibits a higher polar surface area (43.8 Ų vs. ~35 Ų for thiazole derivatives), suggesting altered solubility and bioavailability .

Stereochemical Considerations :

- The (1S) configuration in the target compound and its imidazole analog may lead to enantioselective interactions with chiral biological targets, such as enzymes or receptors .

Biological Activity

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine, also known as 2-methylthiazole ethylamine, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

The compound has the molecular formula and a CAS number of 61640-28-6. It is synthesized through reactions involving 2-methyl-1,3-thiazole and ethylamine, typically under controlled conditions to ensure high purity. The synthesis can be scaled for industrial production using automated processes .

Antimicrobial Properties

Research indicates that (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine exhibits notable antimicrobial activity. A study evaluated a series of thiazole derivatives and found that compounds similar to (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine showed effectiveness against various pathogens. For instance:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine | 150–200 | Staphylococcus aureus, Escherichia coli |

| Reference Compound | 100 | Candida albicans |

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in the development of new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been studied for their antifungal activities. The presence of specific substituents on the thiazole ring can enhance efficacy against fungal strains. For example, modifications to the thiazole structure have been shown to improve activity against Candida species .

Antitumor Activity

The thiazole moiety is also recognized for its potential in cancer treatment. Studies have demonstrated that compounds containing thiazole rings can inhibit tumor cell proliferation. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer properties .

The exact mechanisms through which (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular targets involved in metabolic pathways or cell division, leading to inhibition of growth in microbial and cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives:

- Antimicrobial Activity : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of activity against E. coli and S. aureus, with some compounds showing MIC values significantly lower than traditional antibiotics .

- Antitumor Efficacy : In vitro tests on cancer cell lines showed that thiazole derivatives could effectively reduce cell viability compared to untreated controls. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticancer potency .

- Docking Studies : Computational studies have suggested that these compounds may bind effectively to target proteins involved in disease processes, further supporting their potential therapeutic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.